2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a dichlorophenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the dichlorophenoxyacetate group is attached via esterification reactions using 2,4-dichlorophenoxyacetic acid and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and dichlorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or microbial growth. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and N-methylmorpholine have similar structural features and are used in various chemical applications.
Uniqueness
2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of the morpholine, benzothiazole, and dichlorophenoxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-12-1-4-16(14(21)9-12)26-11-18(24)27-13-2-3-15-17(10-13)28-19(22-15)23-5-7-25-8-6-23/h1-4,9-10H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVKOJBJSMRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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